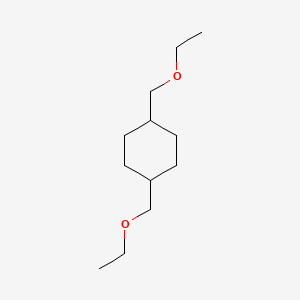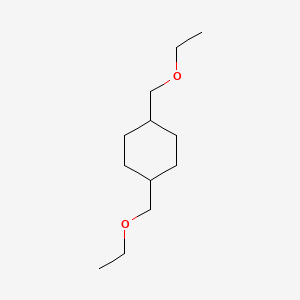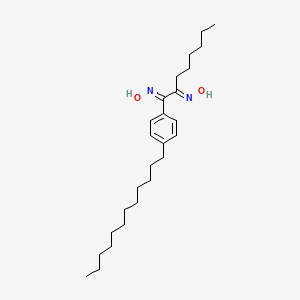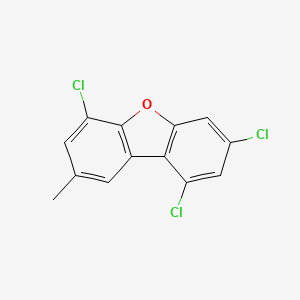
Dibenzofuran, 1,3,6-trichloro-8-methyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Methyl-1,3,8-trichlorodibenzofuran, commonly referred to as 8-MCDF, is a polycyclic aromatic hydrocarbon. It is structurally related to dioxins and is known for its interaction with the aryl hydrocarbon receptor.
Métodos De Preparación
The synthesis of 6-Methyl-1,3,8-trichlorodibenzofuran involves several steps. One common method includes the chlorination of dibenzofuran followed by methylation. The reaction conditions typically involve the use of chlorinating agents such as chlorine gas or thionyl chloride, and methylating agents like methyl iodide or dimethyl sulfate. Industrial production methods may involve continuous flow reactors to ensure consistent quality and yield .
Análisis De Reacciones Químicas
6-Methyl-1,3,8-trichlorodibenzofuran undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of hydroxylated derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of dechlorinated products.
Substitution: Halogen substitution reactions can occur with nucleophiles like sodium methoxide or potassium tert-butoxide, leading to the formation of methoxy or tert-butoxy derivatives
Aplicaciones Científicas De Investigación
Chemistry: It serves as a model compound for studying the behavior of polycyclic aromatic hydrocarbons and their interactions with various receptors.
Biology: The compound is used in research to understand its effects on cellular processes and gene expression.
Medicine: It has shown promise as an inhibitor of estrogen receptor alpha, making it a potential therapeutic agent for hormone-responsive breast cancer
Mecanismo De Acción
6-Methyl-1,3,8-trichlorodibenzofuran exerts its effects primarily through its interaction with the aryl hydrocarbon receptor. This receptor is a ligand-activated nuclear transcription factor that regulates the expression of various genes involved in xenobiotic metabolism. The compound acts as a weak agonist and partial antagonist at this receptor, leading to the modulation of gene expression and cellular responses. Additionally, it has been shown to interact with estrogen receptor alpha, further influencing cellular processes related to hormone signaling .
Comparación Con Compuestos Similares
6-Methyl-1,3,8-trichlorodibenzofuran is unique due to its specific structural features and interactions with multiple receptors. Similar compounds include:
2,3,7,8-Tetrachlorodibenzo-p-dioxin: Known for its high toxicity and strong binding affinity to the aryl hydrocarbon receptor.
1,2,3,4,6,7,8-Heptachlorodibenzofuran: Another polycyclic aromatic hydrocarbon with similar receptor interactions but differing in toxicity and biological effects.
4,6-Dichloro-2-methyl-1-benzofuran: A related compound with potential inhibitory effects on estrogen receptor alpha
These comparisons highlight the unique properties of 6-Methyl-1,3,8-trichlorodibenzofuran, particularly its balance between efficacy and reduced toxicity compared to other related compounds.
Propiedades
Número CAS |
172485-96-0 |
|---|---|
Fórmula molecular |
C13H7Cl3O |
Peso molecular |
285.5 g/mol |
Nombre IUPAC |
1,3,6-trichloro-8-methyldibenzofuran |
InChI |
InChI=1S/C13H7Cl3O/c1-6-2-8-12-9(15)4-7(14)5-11(12)17-13(8)10(16)3-6/h2-5H,1H3 |
Clave InChI |
GMEQDJYQPZMHRI-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2=C(C(=C1)Cl)OC3=C2C(=CC(=C3)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



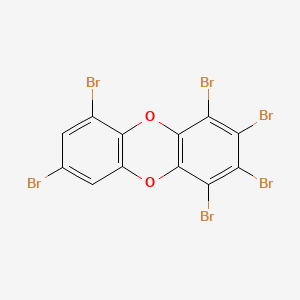
![Urea, N-(1-methylethyl)-N-(1H-pyrrolo[2,3-b]pyridin-3-ylmethyl)-N'-[4-(trifluoromethoxy)phenyl]-](/img/structure/B12654516.png)


